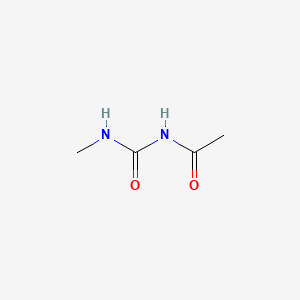1-Acetyl-3-methylurea
CAS No.: 623-59-6
Cat. No.: VC2311232
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 623-59-6 |
|---|---|
| Molecular Formula | C4H8N2O2 |
| Molecular Weight | 116.12 g/mol |
| IUPAC Name | N-(methylcarbamoyl)acetamide |
| Standard InChI | InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) |
| Standard InChI Key | XRVHSOXXNQTWAW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(=O)NC |
| Canonical SMILES | CC(=O)NC(=O)NC |
| Melting Point | 180.5 °C |
Introduction
Chemical Identity and Nomenclature
Basic Identification
1-Acetyl-3-methylurea is an acylurea derivative with significant research interest in organic chemistry. Its chemical identity is characterized by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 623-59-6 |
| Molecular Formula | C4H8N2O2 |
| Molecular Weight | 116.12 g/mol |
| MDL Number | MFCD00026167 |
The compound is classified as an acylurea derivative, containing both an acetyl group and a methylurea component . This structure gives it distinctive chemical properties that differentiate it from other urea compounds.
Synonyms and Alternate Names
1-Acetyl-3-methylurea is known by several alternative names in scientific literature and chemical databases:
-
N-Methyl-N'-acetylurea
-
N'-Methyl-N-acetylurea
-
Urea, 1-acetyl-3-methyl-
-
Acetamide, N-((methylamino)carbonyl)-
These multiple nomenclatures reflect the compound's structural characteristics from different chemical perspectives, with each name emphasizing different aspects of its molecular arrangement.
Physical and Chemical Properties
Physical Characteristics
1-Acetyl-3-methylurea appears as a colorless crystal or white crystalline powder at room temperature. Its physical state and appearance make it easily recognizable and manageable in laboratory settings .
The compound demonstrates good solubility in water and various organic solvents, making it versatile for different experimental applications and reaction conditions . This solubility profile facilitates its use in various chemical processes and research applications.
Structural Identification Parameters
For precise identification and characterization in analytical settings, the following structural identifiers are used:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) |
| InChIKey | XRVHSOXXNQTWAW-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC(C)=O |
These standardized chemical identifiers enable unambiguous identification of the compound across different chemical databases and research publications.
Thermodynamic Properties
The thermodynamic profile of 1-Acetyl-3-methylurea has been extensively studied, with several key properties documented:
Additionally, temperature-dependent properties such as gas phase heat capacity have been documented at various temperatures. At 499.00 K, the heat capacity (cpg) is 192.93 J/mol×K, while at 532.17 K, it increases to 201.23 J/mol×K . These thermodynamic parameters are crucial for understanding the compound's behavior under different conditions and for designing processes involving this substance.
Chemical Reactivity and Research Applications
Chemical Reactions
1-Acetyl-3-methylurea demonstrates notable chemical reactivity, particularly in hydrolysis reactions. Research has focused extensively on its alkaline hydrolysis behavior, comparing it with related compounds such as hydantoin and 3-methylhydantoin.
The hydrolysis reaction kinetics exhibit interesting concentration-dependent behavior:
-
At low hydroxide ion concentrations, the reaction follows second-order kinetics
-
At higher basicity, the reaction transitions to first-order kinetics
This change in reaction order provides valuable insights into the mechanism of acylurea cleavage and has been the subject of comparative studies with structurally related compounds.
| Target Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 8.6118 mL | 43.0589 mL | 86.1178 mL |
| 5 mM | 1.7224 mL | 8.6118 mL | 17.2236 mL |
| 10 mM | 0.8612 mL | 4.3059 mL | 8.6118 mL |
When preparing solutions, it is recommended to select an appropriate solvent based on the specific experimental requirements and the solubility characteristics of the compound.
| Specification | Value |
|---|---|
| Purity | ≥98.0% (by total nitrogen basis) |
| Form | Crystal |
| Quality Control | Typically assessed by total nitrogen content |
The compound is generally supplied in research-grade quality, suitable for laboratory investigations and chemical research applications.
Supplier Information
Several suppliers offer 1-Acetyl-3-methylurea for research purposes, including:
-
TCI America (offering products with purity ≥98.0% by total nitrogen basis)
-
Various research chemical suppliers with similar specifications
When sourcing this compound, researchers should verify the certificate of analysis and ensure the purity meets the requirements of their specific application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume